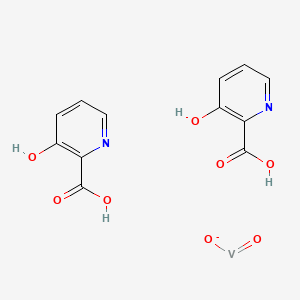

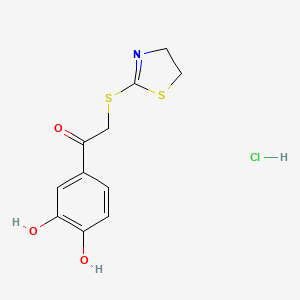

![molecular formula C21H25N5O3 B560332 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1236858-52-8](/img/structure/B560332.png)

1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

PF 04449613 通过选择性抑制PDE9A发挥作用,PDE9A是一种负责水解cGMP的酶。通过抑制PDE9A,PF 04449613 提高了大脑中cGMP的水平,从而增强了通过cGMP依赖性途径的信号传导。 这导致各种生理效应,包括改善神经元可塑性和认知功能 . PF 04449613 作用中涉及的分子靶点和途径包括cGMP依赖性蛋白激酶 (PKG) 途径和细胞内钙水平的调节。

生化分析

Biochemical Properties

PF 04449613 interacts with the enzyme PDE9A, inhibiting its activity . This interaction is highly selective, with PF 04449613 displaying more than 1000-fold selectivity over the majority of 79 non-PDE targets investigated .

Cellular Effects

PF 04449613 has been shown to effectively increase cGMP levels in the brain of mice . It influences cell function by modulating cell signaling pathways related to cGMP .

Molecular Mechanism

At the molecular level, PF 04449613 exerts its effects by competitively inhibiting PDE9A, an enzyme that hydrolyzes cGMP . This results in increased levels of cGMP in the brain, which can have various effects on neuronal function .

Temporal Effects in Laboratory Settings

The effects of PF 04449613 have been observed over time in laboratory settings

Dosage Effects in Animal Models

In animal models, the effects of PF 04449613 vary with different dosages

Metabolic Pathways

PF 04449613 is involved in the cGMP metabolic pathway . It interacts with the enzyme PDE9A, which is responsible for hydrolyzing cGMP .

准备方法

PF 04449613 的合成涉及几个关键步骤:

形成吡唑并[3,4-d]嘧啶-4-酮核心: 这是通过涉及适当前体的环化反应实现的。

引入苯氧氮杂环丁烷基: 此步骤涉及在特定条件下将吡唑并[3,4-d]嘧啶-4-酮核心与苯氧氮杂环丁烷基衍生物反应。

添加四氢-2H-吡喃-4-基:

PF 04449613 的工业生产方法通常涉及优化这些合成路线,以确保最终产品的产率高且纯度高。反应条件(如温度、溶剂和催化剂)受到严格控制,以实现预期结果。

化学反应分析

PF 04449613 会经历各种化学反应,包括:

氧化: 该反应可以在特定条件下发生,导致形成PF 04449613 的氧化衍生物。

还原: 还原反应可用于修饰PF 04449613 中存在的官能团,可能导致具有不同性质的新衍生物。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂。从这些反应中形成的主要产物取决于所使用的特定条件和试剂。

科学研究应用

化学: 它被用作工具化合物来研究PDE9A在调节cGMP水平中的作用。

生物学: PF 04449613 已被证明可以促进动物模型中的树突棘形成并改善运动学习,使其成为研究神经元可塑性和认知功能的宝贵化合物.

相似化合物的比较

与其他磷酸二酯酶抑制剂相比,PF 04449613 对PDE9A具有高度的选择性。类似化合物包括:

PF 04447943: 另一种选择性PDE9A抑制剂,具有类似的性质但不同的化学结构。

PF 05085727: 一种具有独特药代动力学特性的PDE9A抑制剂。

PF 4191834: 一种对多种磷酸二酯酶亚型具有更广选择性的化合物。

PF 04449613 因其高度选择性和效力而脱颖而出,使其成为研究PDE9A相关途径和潜在治疗应用的宝贵工具。

属性

IUPAC Name |

1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-14(25-12-17(13-25)29-16-5-3-2-4-6-16)19-23-20-18(21(27)24-19)11-22-26(20)15-7-9-28-10-8-15/h2-6,11,14-15,17H,7-10,12-13H2,1H3,(H,23,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBANDDJQJAZOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of PF-04449613 in cardiac muscle?

A1: PF-04449613 is a selective inhibitor of phosphodiesterase type 9 (PDE9) [, ]. By inhibiting PDE9, PF-04449613 prevents the degradation of cyclic guanosine monophosphate (cGMP). This increase in cGMP levels leads to enhanced activity of sarcoplasmic reticulum Ca2+-ATPase-2a (SERCA2a) []. SERCA2a plays a crucial role in cardiac muscle relaxation by pumping calcium back into the sarcoplasmic reticulum, allowing the muscle to relax after contraction. Therefore, by enhancing SERCA2a activity, PF-04449613 increases the amount of calcium available for contraction, leading to a positive inotropic effect (increased force of contraction) [].

Q2: Besides its effects on cardiac muscle, does PF-04449613 impact other systems?

A2: Yes, research suggests that PF-04449613's effects extend beyond cardiac muscle. Studies using in vivo two-photon microscopy have shown that PF-04449613 administration increases calcium activity in dendrites and dendritic spines of layer V pyramidal neurons in the mouse primary motor cortex []. This suggests a role for PF-04449613 in modulating neuronal activity and potentially influencing synaptic plasticity. Further, chronic treatment with PF-04449613 has been shown to increase dendritic spine formation and enhance performance in motor learning tasks in mice [], hinting at a potential role in learning and memory processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride](/img/structure/B560253.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid](/img/structure/B560254.png)

![dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-2-hydroxypropanoic acid](/img/structure/B560257.png)

![3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea;hydrochloride](/img/structure/B560258.png)

![3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride](/img/structure/B560265.png)